Diethylamine NONOate diethylammonium salt

Nitric Oxide Half-life Kinetics

Selecting the wrong NONOate skews experimental outcomes-DEA/NO (t½=2 min) is functionally distinct from DETA NONOate (t½=20 h). This diethylammonium salt releases 1.5 mol NO/mol via pH-dependent first-order kinetics without enzymatic activation. • Preferred for ex vivo vascular reactivity assays requiring rapid, high-amplitude NO bursts with washout within minutes • Overcomes hemoglobin scavenging in whole-blood platelet studies • Validated calibration standard for electrochemical NO sensors Supplied ≥98% pure; stored at -70°C; shipped on dry ice. For research use only.

Molecular Formula C8H22N4O2
Molecular Weight 206.29 g/mol
CAS No. 372965-00-9
Cat. No. B013552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylamine NONOate diethylammonium salt
CAS372965-00-9
SynonymsDiethylamine NONOate; DEA/NO
Molecular FormulaC8H22N4O2
Molecular Weight206.29 g/mol
Structural Identifiers
SMILESCCNCC.CCN(CC)[N+](=NO)[O-]
InChIInChI=1S/C4H11N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h8H,3-4H2,1-2H3;5H,3-4H2,1-2H3
InChIKeyBCWUDVHLRZWMBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Diethylamine NONOate Diethylammonium Salt: Rapid-Release NO Donor


Diethylamine NONOate diethylammonium salt (DEA/NO) is a diazeniumdiolate-class nitric oxide (NO) donor that releases NO spontaneously via pH-dependent, first-order kinetics without requiring enzymatic metabolism [1]. At physiological pH 7.4 and 37°C, DEA/NO has a characteristic half-life of 2 minutes, releasing 1.5 moles of NO per mole of parent compound . This rapid-release profile distinguishes DEA/NO from other NONOates and NO donors with longer half-lives, making it particularly suited for experiments requiring transient NO bursts rather than sustained exposure [1].

1
Release Mechanism

pH-dependent spontaneous NO release without enzymatic metabolism

2
Kinetic Profile

Rapid-release diazeniumdiolate supports transient NO burst experiments

3
Use Context

Suited for acute signaling studies requiring washout-compatible NO pulses

Why DEA/NO Cannot Be Substituted with Other NONOates


Diazeniumdiolate (NONOate) NO donors are not functionally interchangeable. Each NONOate exhibits a distinct half-life at physiological pH that dictates the duration and concentration profile of NO exposure [1]. Substituting DEA/NO (t½ = 2 min at 37°C) with DETA NONOate (t½ = 20 h at 37°C) or Spermine NONOate (t½ = 39 min at 37°C) will produce profoundly different experimental outcomes—from acute, transient signaling events to sustained, cumulative effects that may activate distinct downstream pathways or induce toxicity [2]. The half-life differential spans over 600-fold across the NONOate family, underscoring that compound selection must be driven by the specific temporal requirements of the experimental system rather than generic availability or cost [3].

!
Half-life mismatch across NONOates

NONOate family half-life span may shift temporal NO exposure from transient bursts to sustained cumulative effects

!
Stoichiometry alters dose-response equivalence

NO release stoichiometry differs among NONOates; equimolar concentrations may not produce equivalent NO exposure

!
Temporal profile may shift pathway activation

Rapid vs. sustained NO release duration may engage distinct downstream pathways or alter toxicity thresholds

Quantitative Evidence: DEA/NO vs. Closest Analogs


Half-Life: DEA/NO vs. DETA NONOate

DEA/NO exhibits a half-life of 2 minutes at 37°C and pH 7.4, compared to 20 hours for DETA NONOate under identical conditions [1]. This 600-fold difference in NO release duration fundamentally alters the temporal profile of NO exposure, enabling DEA/NO to generate a rapid, high-concentration burst of NO that is ideal for studying acute signaling events without confounding sustained effects [2].

Half-life: DEA/NO vs. DETA NONOate
Head-to-head
2 min
Reported 600-fold shorter t½ supports acute NO pulse study fit
Selection must match temporal requirements of experimental system
Nitric Oxide Half-life Kinetics Pharmacology

Half-Life: DEA/NO vs. Spermine NONOate

DEA/NO releases NO with a half-life of 2 minutes at 37°C and pH 7.4, whereas Spermine NONOate has a half-life of 39 minutes under the same conditions [1]. This 19.5-fold difference translates to distinct vasodilatory and antiplatelet response profiles in vivo, where DEA/NO produces rapid-onset, short-duration effects while Spermine NONOate generates more prolonged activity [2].

Half-life: DEA/NO vs. Spermine NONOate
Head-to-head
2 min
Reported 19.5-fold t½ difference supports transient signaling studies
Spermine NONOate may fit sustained delivery experimental needs
Nitric Oxide Half-life Kinetics Vasodilation

NO Release Stoichiometry: DEA/NO vs. DETA & Spermine NONOates

DEA/NO releases 1.5 moles of NO per mole of parent compound, whereas DETA NONOate and Spermine NONOate each release 2.0 moles of NO per mole [1]. This 25% difference in NO yield must be accounted for when designing dose-response experiments or comparing potency across NONOate compounds, as equimolar concentrations will not produce equivalent NO exposure [2].

NO Release Stoichiometry
Head-to-head
1.5 mol/mol
Reported 25% lower NO yield requires molar correction for dose equivalence
Apply 1.33× factor for equimolar NO exposure comparison across NONOates
Nitric Oxide Stoichiometry Quantification Calibration

Antiplatelet Activity in Whole Blood: DEA/NO vs. S-NO-HSA

In whole blood impedance aggregometry, DEA/NO significantly attenuated platelet function, whereas equimolar concentrations of S-nitroso-human serum albumin (S-NO-HSA) exhibited virtually no antiplatelet action despite S-NO-HSA having a significantly lower measured NO release [1]. This demonstrates that DEA/NO's rapid, high-flux NO release profile is functionally superior for achieving antiplatelet effects in complex biological matrices where NO scavenging by hemoglobin is a limiting factor [2].

Antiplatelet Activity in Whole Blood
Head-to-head
DEA/NO: reported attenuation of platelet function
S-NO-HSA: minimal antiplatelet response
Reported higher antiplatelet response in whole blood matrix context
Rapid NO burst may overcome hemoglobin scavenging in complex matrices
Antiplatelet Whole Blood Thrombosis Ex Vivo

Vasodilator Potency in Human Basilar Artery: DEA/NO vs. Other NO Donors

On isolated human basilar artery rings, DEA/NO was the most potent NO donor among those tested (including DETA/NO and sodium nitroprusside), producing the greatest vasodilation at equimolar concentrations [1]. However, the maximal dilation produced by 100 μM DEA/NO did not persist for 60 minutes, whereas DETA/NO and sodium nitroprusside (SNP) maintained sustained vasodilation throughout the observation period [2]. This illustrates the trade-off between acute potency and sustained effect duration.

Vasodilator Potency: Human Basilar Artery
Head-to-head
DEA/NO: reported highest acute potency among tested donors
DETA/NO & SNP: sustained dilation, lower acute potency
Reported acute potency vs. sustained effect trade-off; context-dependent
Select donor based on temporal requirements of vascular protocol
Vasodilation Basilar Artery Potency Cerebrovascular

Depressor Response in Hypertensive Rats: DEA/NO vs. HNO Donors

In conscious spontaneously hypertensive rats (SHR), the depressor response to DEA/NO (1-20 μg/kg i.v.) was significantly enhanced (P < 0.05) following infusion of the HNO scavenger N-acetyl-L-cysteine (NAC), whereas depressor responses to the HNO donors Angeli's salt (AS) and isopropylamine/NONOate (IPA/NO) were significantly attenuated (P < 0.01) by NAC [1]. This differential response confirms that DEA/NO functions as a pure NO donor in vivo, distinct from HNO donors, and that its depressor effects are preserved in hypertension [2].

Depressor Response in Hypertensive Rats
Head-to-head
DEA/NO: NAC-enhanced depressor response (P < 0.05)
HNO donors: NAC-attenuated depressor response (P < 0.01)
Reported NO-specific depressor profile distinct from HNO donor class
NAC modulation confirms differential pathway engagement in vivo
In Vivo Hypertension Blood Pressure Pharmacodynamics

Optimal Research & Industrial Applications for DEA/NO


Acute Vasodilation & Transient Signaling Studies

DEA/NO is the preferred NO donor for ex vivo vascular reactivity studies where a rapid, high-amplitude NO pulse is required to mimic physiological NO bursts or to dissect acute signaling pathways. Its 2-minute half-life at 37°C enables washout within minutes, allowing repeated stimulations in the same preparation [1]. This property is essential for concentration-response curve construction in isolated artery studies (e.g., basilar, mesenteric, carotid) where cumulative dosing is employed [2].

Whole Blood Antiplatelet & Thrombosis Studies

DEA/NO's ability to generate a high-flux NO burst that overcomes hemoglobin scavenging makes it the donor of choice for platelet function studies in whole blood or platelet-rich plasma [1]. Its rapid antiplatelet effect (significant within 1 minute of i.v. administration) enables acute thrombosis models and synergy studies with P2Y12 receptor antagonists (e.g., clopidogrel) or prostacyclin analogs, where the transient NO exposure complements sustained pathway inhibition [2].

In Vivo Hypertension & Cardiovascular Pharmacology

DEA/NO serves as a validated pure NO donor control in in vivo cardiovascular studies, particularly for distinguishing NO-mediated from HNO-mediated effects. Its depressor response in hypertensive rats is NAC-resistant (and NAC-enhanced), providing a clear pharmacological fingerprint for confirming NO-specific signaling in blood pressure regulation studies [1]. This differential profile supports its use as a reference compound in screening novel NO donor therapeutics for hypertension and heart failure [2].

Calibration & Validation of Electrochemical NO Sensors

DEA/NO's predictable and rapid NO release profile (t½ = 2 min at 37°C, with 1.5 mol NO per mol parent) makes it an ideal calibration standard for electrochemical NO sensors and amperometric detection systems [1]. Its use in in vivo tumor studies has demonstrated the feasibility of detecting exogenous NO after local injection, enabling validation of sensor performance in complex biological environments [2].

Application
Selection Property
Validation Focus
Vascular signaling & acute NO pulse studies
Rapid-release NO donor profile
Half-life & washout kinetics
Whole blood platelet function models
High-flux NO release overcoming hemoglobin scavenging
Antiplatelet response in blood matrix
Cardiovascular & NO/HNO discrimination studies
NAC-resistant depressor profile
NO-specific pathway discrimination
Electrochemical NO sensor calibration
Predictable rapid-release stoichiometry
Sensor response validation in biological matrices

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